![molecular formula C20H27N3O B3837235 2-({3-[ethyl(4-pyridinylmethyl)amino]-1-piperidinyl}methyl)phenol](/img/structure/B3837235.png)
2-({3-[ethyl(4-pyridinylmethyl)amino]-1-piperidinyl}methyl)phenol
Overview
Description
This compound is a complex organic molecule that contains a phenol group (an aromatic ring with a hydroxyl group), a piperidine ring (a six-membered ring with one nitrogen atom), and a pyridine ring (a six-membered ring with two double bonds and one nitrogen atom). The presence of these functional groups suggests that this compound might have interesting chemical properties and could potentially be used in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of the various rings and functional groups .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. The phenol group might undergo reactions such as oxidation or substitution, while the nitrogen-containing rings might participate in reactions such as deprotonation or coordination with metal ions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, its solubility might be affected by the polar hydroxyl group and the nonpolar aromatic rings. Its melting and boiling points would depend on the strength of the intermolecular forces in the substance .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[[3-[ethyl(pyridin-4-ylmethyl)amino]piperidin-1-yl]methyl]phenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O/c1-2-23(14-17-9-11-21-12-10-17)19-7-5-13-22(16-19)15-18-6-3-4-8-20(18)24/h3-4,6,8-12,19,24H,2,5,7,13-16H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSCYASZXPGHCDI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=NC=C1)C2CCCN(C2)CC3=CC=CC=C3O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-({3-[Ethyl(4-pyridinylmethyl)amino]-1-piperidinyl}methyl)phenol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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